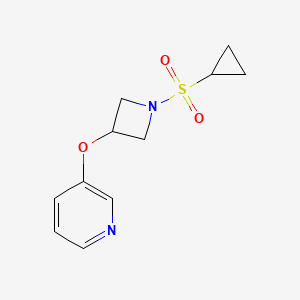
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine, also known as CSP-2503, is a small molecule drug that has been studied for its potential use in treating various diseases. It belongs to the class of compounds called pyridines, which have been found to have a wide range of biological activities. CSP-2503 has been shown to have promising results in preclinical studies, and its potential applications in scientific research are being explored.
Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET) Imaging
The compound 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine and its derivatives, such as A-85380, have been found to be potent ligands for nicotinic acetylcholine receptors (nAChR), particularly the alpha4beta2 subtype. This makes them suitable for positron emission tomography (PET) imaging of central nAChRs. A fluorinated derivative of A-85380, labeled with fluorine-18, shows promising properties for brain imaging of nAChRs in vivo (Doll et al., 1999).
Antimicrobial Activity
Azetidinone-based derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities. For instance, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives show significant antibacterial and antifungal activities (Shah et al., 2014).
Antidepressant and Nootropic Agents
Compounds with the azetidine structure, similar to this compound, have been investigated for their potential as antidepressant and nootropic agents. Certain derivatives have shown significant activity in these areas, suggesting the potential of the azetidine skeleton as a central nervous system (CNS) active agent (Thomas et al., 2016).
Synthesis of Bioactive Compounds
Azetidinones derived from pyrazin dicarboxylic acid, including compounds structurally related to this compound, have been synthesized and found to exhibit excellent antimicrobial activities. The structural versatility of these compounds allows them to be potential candidates for the development of new antimicrobial agents (Ayyash & Habeeb, 2019).
Synthesis and Characterization of Heterocycles
The azetidine structure is a key component in synthesizing various heterocyclic compounds. This includes the synthesis and characterization of monocyclic azetidines, azetines, and azetes, which have applications ranging from pharmaceuticals to materials science. Azetidines, for example, can react with electrophiles and nucleophiles, leading to a variety of useful compounds (Singh et al., 2008).
Eigenschaften
IUPAC Name |
3-(1-cyclopropylsulfonylazetidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-17(15,11-3-4-11)13-7-10(8-13)16-9-2-1-5-12-6-9/h1-2,5-6,10-11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDCWMNVBVDJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


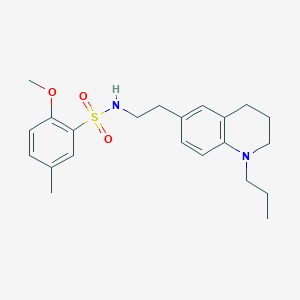
![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)
![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)
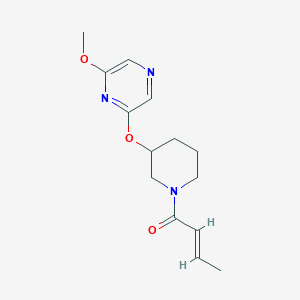
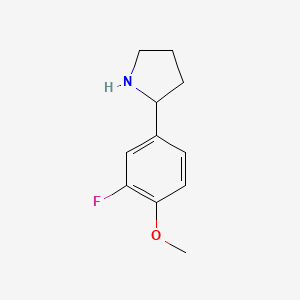
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

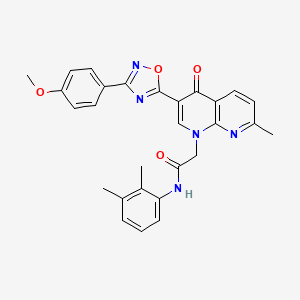


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)
![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)
